cis-3,5-Diethyl-1,2,4-trithiolane
Description
cis-3,5-Diethyl-1,2,4-trithiolane (CAS 54644-28-9) is a sulfur-containing heterocyclic compound with the molecular formula C₆H₁₂S₃ and a molecular weight of 180.35 g/mol . It is characterized by a five-membered ring containing three sulfur atoms and two ethyl groups in the cis-configuration at positions 3 and 3. This compound is notable for its role in flavor and aroma profiles, particularly in Allium species (e.g., onions, chives) and Azadirachta plants, where it contributes to pungent, savory notes .
Properties
CAS No. |
38348-25-3 |
|---|---|
Molecular Formula |
C6H12S3 |
Molecular Weight |
180.4 g/mol |
IUPAC Name |
(3S,5R)-3,5-diethyl-1,2,4-trithiolane |
InChI |
InChI=1S/C6H12S3/c1-3-5-7-6(4-2)9-8-5/h5-6H,3-4H2,1-2H3/t5-,6+ |
InChI Key |
WQXXXHMEBYGSBG-OLQVQODUSA-N |
Isomeric SMILES |
CC[C@@H]1S[C@@H](SS1)CC |
Canonical SMILES |
CCC1SC(SS1)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3,5-Diethyl-1,2,4-trithiolane typically involves the reaction of diethyl sulfide with sulfur in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and advanced purification techniques to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: cis-3,5-Diethyl-1,2,4-trithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into simpler sulfur-containing molecules.
Substitution: Substitution reactions can occur at the carbon atoms, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler sulfur-containing molecules.
Substitution: Various derivatives depending on the substituents introduced.
Scientific Research Applications
cis-3,5-Diethyl-1,2,4-trithiolane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfur-containing heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of cis-3,5-Diethyl-1,2,4-trithiolane involves its interaction with molecular targets and pathways in biological systems. The compound’s sulfur atoms play a crucial role in its reactivity and interactions. It can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to potential biological effects .
Comparison with Similar Compounds
3,5-Dimethyl-1,2,4-trithiolane
- Molecular Formula : C₄H₈S₃
- Key Differences :
3,3,5,5-Tetramethyl-1,2,4-trithiolane
- Molecular Formula : C₆H₁₂S₃
- Key Differences :
| Property | This compound | 3,5-Dimethyl-1,2,4-trithiolane | 3,3,5,5-Tetramethyl-1,2,4-trithiolane |
|---|---|---|---|
| Molecular Weight | 180.35 | 152.29 | 180.35 |
| Substituents | Ethyl | Methyl | Methyl (branched) |
| Odor Threshold | Lower (stronger aroma) | Higher | Moderate |
| Natural Sources | Allium, Azadirachta | Processed foods | Synthetic/rare in nature |
Functional Analogs: Dithiolanes
cis-3,5-Dimethyl-1,2-dithiolan-4-one
- Molecular Formula : C₅H₈OS₂
- Key Differences :
| Property | This compound | cis-3,5-Dimethyl-1,2-dithiolan-4-one |
|---|---|---|
| Sulfur Atoms | 3 | 2 |
| Functional Group | None | Ketone |
| Flavor Profile | Pungent, savory | Fruity, mild |
Q & A
Q. How can researchers identify and quantify cis-3,5-diethyl-1,2,4-trithiolane in plant matrices?
- Methodological Answer : Use Headspace Solid-Phase Microextraction (HS-SPME) coupled with Two-Dimensional Gas Chromatography–Time-of-Flight Mass Spectrometry (GC×GC-TOF-MS) for volatile compound analysis. This technique resolves complex mixtures and distinguishes isomers by retention indices and spectral matching . For non-volatile derivatives, HPLC-DAD with C18 columns and methanol/water gradients can quantify related metabolites .
Q. What are the key spectroscopic and chromatographic characteristics of cis-3,5-diethyl-1,2,4-trithiolane?
- Methodological Answer : Key identifiers include:
- Molecular formula : C₆H₁₂S₃ (MW 180.35 g/mol) .
- Refractive index : 1.558–1.570 (20°C) .
- Retention indices : Use polar GC columns (e.g., DB-WAX) with temperature ramps for reproducible separation .
- Mass spectral data : Base peak at m/z 180 (molecular ion) and fragments at m/z 145 (S₃ loss) .
Q. How should researchers ensure sample purity and handle cis-3,5-diethyl-1,2,4-trithiolane in experimental settings?
- Methodological Answer : Verify purity (>95% by GC) using internal standards and confirm isomer ratios via GC×GC-TOF-MS . Store samples in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation or isomerization .
Advanced Research Questions
Q. What methodologies resolve cis and trans isomers of 3,5-diethyl-1,2,4-trithiolane, and how do their properties differ?
- Methodological Answer : Optimize chiral GC columns (e.g., β-cyclodextrin phases) or HPLC with chiral stationary phases for isomer separation. The cis isomer typically elutes earlier due to lower polarity. Spectroscopic differences (e.g., NMR coupling constants) and thermodynamic stability (e.g., trans isomer dominance at equilibrium) should be analyzed .
Q. What mechanistic insights explain the formation of cis-3,5-diethyl-1,2,4-trithiolane in Allium species?
- Methodological Answer : Investigate enzymatic pathways involving cysteine sulfoxide lyases , which catalyze the breakdown of precursors like S-alk(en)yl cysteine sulfoxides. Use isotopic labeling (e.g., ³⁴S) and time-resolved GC-MS to track intermediate formation and reaction kinetics .
Q. How can electrochemical synthesis be optimized for regioselective production of cis-3,5-diethyl-1,2,4-trithiolane?
- Methodological Answer : Explore electrochemical thiolane cyclization under controlled potentials (e.g., –1.2 V vs. Ag/AgCl) in aprotic solvents (e.g., DMF). Temperature modulation (e.g., 0°C vs. 25°C) influences isomer distribution, as lower temperatures favor kinetic cis products, while higher temperatures promote thermodynamic trans dominance .
Q. What statistical approaches link cis-3,5-diethyl-1,2,4-trithiolane to antioxidant activity in biological systems?
- Methodological Answer : Perform multivariate analysis (e.g., Pearson correlation, PCA) on datasets combining GC-MS metabolite profiles (e.g., sulfur volatiles) and bioassay results (e.g., DPPH radical scavenging). In garlic studies, cis-3,5-diethyl-1,2,4-trithiolane showed strong positive correlations (r > 0.7) with antioxidant capacity .
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